molecular formula C19H23FN6OS B2557129 N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide CAS No. 946211-26-3

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2557129
CAS No.: 946211-26-3
M. Wt: 402.49
InChI Key: NFOAEQCURAEZGB-UHFFFAOYSA-N
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Description

Its structure features:

  • 6-(Ethylthio) group: Enhances lipophilicity and modulates electron density in the core.
  • 4-(Propylamino) substituent: Provides hydrogen-bonding capability and influences steric interactions.
  • 4-Fluorobenzamide moiety: Linked via an ethyl chain, contributing to metabolic stability and target affinity .

Synthetic routes for analogous compounds involve reacting pyrazolo[3,4-d]pyrimidine precursors with substituted electrophiles (e.g., phenacyl chlorides) under reflux conditions in ethanol .

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6OS/c1-3-9-21-16-15-12-23-26(17(15)25-19(24-16)28-4-2)11-10-22-18(27)13-5-7-14(20)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOAEQCURAEZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Pyrazolopyrimidine Core: : This can be achieved through the condensation of appropriate pyrazole and pyrimidine precursors under catalytic conditions.

  • Introduction of the Ethylthio and Propylamino Groups: : These functional groups can be incorporated using targeted alkylation and amination reactions.

  • Coupling with 4-Fluorobenzamide: : The final step often involves the coupling of the ethylthio-propylamino-pyrazolopyrimidine intermediate with 4-fluorobenzamide, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production process would be optimized for scalability and cost-effectiveness. Key considerations include:

  • Choice of Solvents and Reagents: : Industrial production would prefer solvents and reagents that are cost-effective and environmentally friendly.

  • Process Optimization: : Reaction conditions such as temperature, pressure, and reaction time would be meticulously optimized to maximize yield and minimize by-products.

  • Purification Techniques: : Techniques like crystallization, chromatography, and distillation would be employed to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: : The ethylthio group can be oxidized to a sulfone under oxidative conditions.

  • Reduction: : The compound can undergo reductive amination, potentially altering the propylamino group.

  • Substitution: : The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction Reagents: : Reductive amination can be carried out using sodium borohydride or hydrogen gas in the presence of a suitable catalyst.

  • Substitution Conditions: : Nucleophilic aromatic substitution might involve reagents like sodium methoxide or potassium tert-butoxide under heat.

Major Products

The products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation may yield sulfone derivatives, while reduction could lead to various amine derivatives.

Scientific Research Applications

The compound N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the field of drug development. This article will explore its scientific research applications, including biological activities, synthesis methods, and comparative studies with similar compounds.

Structural Features

The compound features a unique combination of functional groups:

  • An ethylthio group, which may enhance solubility and biological activity.
  • A propylamino moiety that could influence receptor binding and pharmacological effects.
  • A 4-fluorobenzamide structure that may contribute to its lipophilicity and interaction with biological targets.

Medicinal Chemistry

Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have been studied for various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific compound may exhibit:

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines are known to inhibit several kinases, making them candidates for cancer therapy. The presence of the ethylthio group may enhance selectivity towards specific kinases.
  • Neuroprotective Effects: Research indicates that similar compounds can protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases.

Research on similar compounds has shown promising results in various assays:

  • Cell Viability Assays: Testing against cancer cell lines to evaluate cytotoxicity.
  • Kinase Activity Assays: Assessing the inhibition of specific kinases involved in signaling pathways related to cancer progression.

Notable Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • A study demonstrated that a related compound exhibited significant inhibition of a specific kinase associated with tumor growth, leading to reduced proliferation in vitro.
  • Another investigation found neuroprotective effects in models of oxidative stress, indicating potential for treating neurodegenerative conditions.

Mechanism of Action

The mechanism by which N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide exerts its effects is multifaceted and depends on the specific application:

  • Molecular Targets: : It may interact with various enzymes or receptors, modulating their activity.

  • Pathways Involved: : The compound might influence signaling pathways or metabolic processes, leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity and Physicochemical Properties

The table below compares key structural and physicochemical features of this compound with similar derivatives:

Compound Core Structure 6-Position Substituent 4-Position Substituent Additional Modifications Molecular Weight (g/mol) Melting Point (°C)
N-(2-(6-(Ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide Pyrazolo[3,4-d]pyrimidine Ethylthio Propylamino 4-Fluorobenzamide ethyl linker ~450 (estimated) Not reported
Compound 2–10 (Hindawi, 2017) Pyrazolo[3,4-d]pyrimidin-4-one Phenyl-oxoethylthio None (4-oxo) Varied phenyl groups at 6-position 350–450 180–220
Example 53 (Patent) Pyrazolo[3,4-d]pyrimidine Chromen-2-yl/fluorophenyl Amino 2-Fluoro-N-isopropylbenzamide 589.1 175–178

Key Observations :

  • 6-Position Substituents : The ethylthio group in the target compound balances lipophilicity and steric bulk compared to the larger chromen-2-yl group in Example 53 . Smaller thioether substituents (e.g., ethylthio) may improve solubility over phenyl-oxoethylthio analogs .
  • Benzamide vs. Sulfonamide Moieties : The 4-fluorobenzamide in the target compound likely enhances metabolic stability compared to sulfonamide-linked derivatives (e.g., Example 53), which are prone to oxidative metabolism .

Biological Activity

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its structure, synthesis, and biological activity, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a complex molecular structure that incorporates an ethylthio group and a propylamino moiety. The molecular formula is C19H23FN6OSC_{19}H_{23}FN_6OS with a molecular weight of approximately 402.5 g/mol. Its unique structure suggests potential interactions with biological targets that may lead to therapeutic applications.

PropertyValue
Molecular FormulaC19H23FN6OS
Molecular Weight402.5 g/mol
CAS Number946211-26-3

Synthesis

The synthesis of this compound typically involves several synthetic steps optimized for yield and purity. The synthesis can include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
  • Introduction of the ethylthio and propylamino substituents via nucleophilic substitution methods.
  • Final coupling with 4-fluorobenzamide , which may involve coupling agents to facilitate the reaction.

These methods are crucial for achieving high purity and effective biological activity.

Biological Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit various biological activities, including:

  • Anticancer Activity : Many pyrazolo[3,4-d]pyrimidines have been studied as cyclin-dependent kinase (CDK) inhibitors, which are promising in cancer therapy due to their role in regulating cell cycle progression. For instance, derivatives have shown selective inhibition against CDK2 and CDK4/6, which are critical in tumor proliferation .
  • Antiviral Properties : Some related compounds have been evaluated for their inhibitory effects against viruses such as varicella-zoster virus and human cytomegalovirus . However, specific data on this compound's antiviral activity remains limited.
  • Anti-inflammatory Effects : The presence of certain functional groups may contribute to anti-inflammatory properties, although detailed studies specifically on this compound are sparse .

Case Studies

  • CDK Inhibition : A study investigating similar pyrazolo[3,4-d]pyrimidines found that modifications at the 6-position significantly enhanced potency against CDKs. This suggests that this compound could exhibit similar or enhanced activity due to its unique substituents .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that variations in the ethylthio and propylamino groups can dramatically influence the biological activity of pyrazolo derivatives. Understanding these relationships is essential for optimizing the efficacy of new compounds .

Q & A

Q. Table 1. Key Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis

StepReagents/ConditionsYield RangeReference
Core alkylationEthyl iodide, K₂CO₃, dry CH₃CN, reflux60–75%
Benzamide coupling4-Fluorobenzoyl chloride, dry benzene70–85%
RecrystallizationAcetonitrile, 0–4°C>95% purity

Q. Table 2. Spectral Signatures for Structural Validation

TechniqueKey Peaks/AssignmentsReference
IR1650 cm⁻¹ (C=O), 650 cm⁻¹ (C-S)
1H NMRδ 1.2–1.4 (ethylthio CH₂), δ 7.8–8.2 (Ar-H)
MS[M+H]+ = Calculated molecular mass ± 0.5 Da

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